
Methyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamoyl)benzoate” is a derivative of quinoline, which is a class of organic compounds known as hydroquinolines . These are derivatives of quinoline in which at least one double bond in the quinoline moiety is reduced by adding two hydrogen atoms .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds like quinoline-2,4-diones displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve various synthetic approaches and applications in the synthesis of related four-membered to seven-membered heterocycles .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .
科学的研究の応用
- Unique Biological Activities : Many 4-hydroxy-2-quinolones exhibit unique biological effects. These compounds have been investigated for their potential as drugs, especially those derived from natural sources. For instance, quinines from Cinchona bark have been used to treat nocturnal leg cramps, arthritis, and prion infections .
Fragment Electrophiles in Drug Discovery
Our compound contains a tetrahydroquinoline moiety. Such fragments can serve as electrophiles in fragment-based covalent ligand discovery. Researchers use them alone or incorporate them into bifunctional tools like electrophilic PROTAC® molecules for targeted protein degradation .
Antibacterial Properties
While specific studies on our compound are limited, related 1,2,3,4-tetrahydroisoquinolines have been evaluated for antibacterial activity. For instance, a novel compound with a similar scaffold displayed antibacterial effects against pathogenic bacterial strains .
Other Applications
Beyond the mentioned fields, consider exploring additional applications such as:
Aly, A. A., El-Sheref, E. M., Mourad, A. F., Bakheet, M. E. M., & Bräse, S. (2020). 4-Hydroxy-2-quinolones: syntheses, reactions, and fused heterocycles. Molecular Diversity, 24(2), 477–524. Read more Cravatt Lab. (n.d.). Fragment Electrophiles. Source Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline derivatives. (2021). RSC Advances, 11(32), 19656–19667. Read more
作用機序
将来の方向性
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there is ongoing interest in the development and study of these compounds.
特性
IUPAC Name |
methyl 4-[(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-31-25(30)19-11-9-17(10-12-19)23(28)26-21-13-14-22-20(16-21)8-5-15-27(22)24(29)18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGDDUFYUXBTJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamoyl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-pyrrolidin-1-yl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2548981.png)
![Ethyl 2-[(4-methylsulfonylpyrazol-1-yl)methyl]prop-2-enoate](/img/structure/B2548983.png)
![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2548988.png)
![4-[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2548989.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2548993.png)
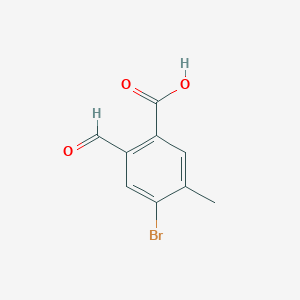
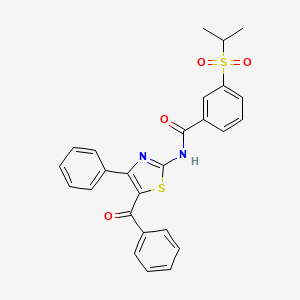
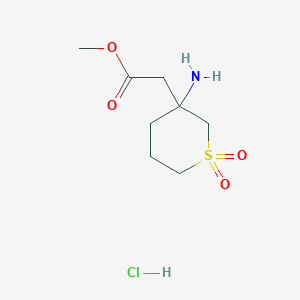
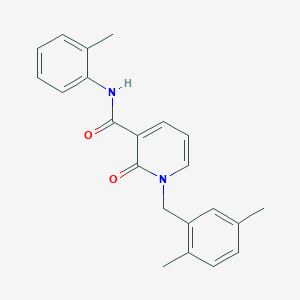
![N,N-diethyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2548998.png)
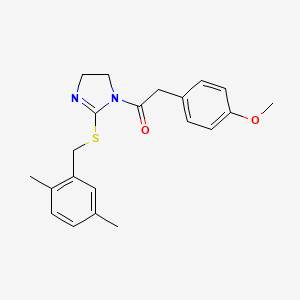
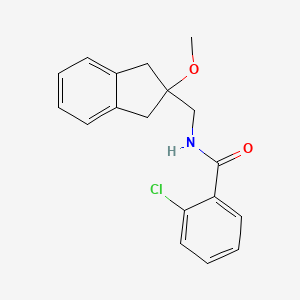
![Methyl 5-(((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2549001.png)